molecular formula C7H9F2N3O B1404182 (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile CAS No. 1448440-39-8

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

Cat. No. B1404182
M. Wt: 189.16 g/mol
InChI Key: ODLIQCDOZZZLSR-YFKPBYRVSA-N
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Description

The compound is a derivative of an amino acid, which are organic molecules that consist of a basic amino group (―NH 2 ), an acidic carboxyl group (―COOH), and an organic R group (or side chain) that is unique to each amino acid .


Synthesis Analysis

While specific synthesis methods for this compound were not found, symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides such as dimer-type peptides, and modified peptides in which two amino acids are intramolecularly linked . They are also synthetic intermediates for the total synthesis of natural products and functional molecules .


Molecular Structure Analysis

The structure of amino acids consists of a central carbon © atom, called the α-carbon, to which both an amino and a carboxyl group are attached. The remaining two bonds of the α-carbon atom are generally satisfied by a hydrogen (H) atom and the R group .


Chemical Reactions Analysis

Amino acids can undergo various chemical reactions. For example, symmetric α-amino acid derivatives can be used for the synthesis of intermolecularly linked peptides . Additionally, amino acids can undergo reductive amination, a process that involves the enzymatic addition of hydroxyl (-OH) groups to specific amino acids within a protein .


Physical And Chemical Properties Analysis

Amino acids are polar and can have charges depending on the pH of their environment. They can form peptide bonds to create proteins .

Scientific Research Applications

Chemical Transformations and Synthesis

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile is involved in various chemical transformations and synthesis processes. For instance, it participates in the cyclocondensation of alpha-aminonitriles and enones, leading to the production of 3,4-dihydro-2H-pyrrole-2-carbonitriles and 2,3,5-trisubstituted pyrroles. These products are instrumental in synthesizing polysubstituted pyrrolizidines and are stable against base-induced elimination of HCN (Bergner et al., 2009). Additionally, reactions involving 2-acylpyrroles under basic conditions have led to the formation of novel tetracyclic products, which are significant for various synthetic pathways (Buckle et al., 1992).

Synthesis of Heterocyclic Systems

This compound also plays a role in the synthesis of diverse heterocyclic systems. For instance, the reaction of 6-methylchromone-3-carbonitrile with nucleophilic reagents leads to the formation of various heterocyclic compounds, indicating the versatility of the carbonitrile group in synthesizing novel heterocyclic structures (Ibrahim & El-Gohary, 2016). Similarly, the synthesis of novel pyran and pyranoquinoline derivatives involves 2-amino-4H-pyran-3-carbonitriles, highlighting its utility in generating complex molecular architectures (Romdhane & Jannet, 2017).

Photopolymerization Processes

An interesting application of derivatives of this compound is in photopolymerization processes. Specific derivatives have been shown to function as fluorescent molecular sensors, monitoring photopolymerization progress and acting as co-initiators for polymerization, thus demonstrating the potential of these derivatives in advanced material science (Ortyl et al., 2019).

Antimicrobial and Antioxidant Properties

Some derivatives of this compound exhibit antimicrobial and antioxidant properties. For example, novel 2-amino-pyridine-3-carbonitrile derivatives have been synthesized and evaluated for these properties, demonstrating their potential in pharmaceutical and medicinal chemistry (Lagu & Yejella, 2020).

Safety And Hazards

While specific safety data for this compound was not found, it’s important to handle all chemicals with care and follow safety protocols. Some amino compounds can be potentially explosive, so it’s crucial to understand the specific hazards and toxicity of the compounds you’re working with .

Future Directions

The field of amino acid research is vast and continually evolving. Recent advances in the synthesis of α-amino ketones highlight the ongoing development of new methodologies and applications of these high-value synthons .

properties

IUPAC Name

(2S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLIQCDOZZZLSR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
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(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile
Reactant of Route 6
(S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

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